2-Oxindole-3-acetyl-beta-D-glucose falls under the category of glycosides, specifically those that are derived from oxindole compounds. It is also categorized as a secondary metabolite due to its role in plant signaling and growth regulation.
The synthesis of 2-oxindole-3-acetyl-beta-D-glucose can be achieved through enzymatic glucosylation processes. The enzyme UDP-glucosyltransferase (UGT) plays a pivotal role in this reaction, particularly UGT74D1, which catalyzes the conversion of 2-oxindole-3-acetic acid to its glucoside form .
The synthesis typically involves:
The molecular formula for 2-oxindole-3-acetyl-beta-D-glucose is C16H19NO8. The structure consists of a 2-oxindole moiety attached to an acetic acid group that is further linked to a beta-D-glucose unit.
The primary reaction involving 2-oxindole-3-acetyl-beta-D-glucose includes its formation from 2-oxindole-3-acetic acid through glucosylation. This reaction can be summarized as:
The reaction conditions must be optimized for maximum yield, considering factors such as enzyme concentration, substrate availability, pH, and temperature.
The mechanism by which 2-oxindole-3-acetyl-beta-D-glucose functions primarily involves its role in auxin metabolism. It acts as an inactive storage form of auxin, allowing for regulated release and conversion back to active forms when needed .
Research indicates that the conjugation of auxins to sugars like glucose helps in their transport and storage within plant tissues, thereby influencing growth responses such as shoot branching and gravitropism .
2-Oxindole-3-acetyl-β-D-glucose (oxIAA-glc) is synthesized via the glucosylation of 2-oxindole-3-acetic acid (oxIAA), an irreversible oxidative catabolite of indole-3-acetic acid (IAA). This reaction is catalyzed by UDP-glycosyltransferases (UGTs), predominantly UGT74D1 in Arabidopsis thaliana. UGT74D1 transfers a glucose moiety from UDP-glucose to oxIAA, forming the stable glucose ester conjugate [3] [5]. In vitro studies confirm that recombinant UGT74D1 expressed in Escherichia coli efficiently converts oxIAA to oxIAA-glc [3]. Genetic evidence underscores its physiological role: ugt74d1 mutants exhibit an 85% reduction in endogenous oxIAA-glc and a concomitant 2.5-fold increase in oxIAA pools, confirming UGT74D1 as the primary enzyme for this metabolic step [3].
In monocots like maize (Zea mays), oxIAA-glc biosynthesis likely involves analogous UGTs, though species-specific isoforms may exist. Maize preferentially channels IAA toward ester conjugates (e.g., IAA-glucose and IAA-inositol), suggesting conserved glucosylation mechanisms for oxidized auxins [6].
Table 1: Key Enzymes in oxIAA-glc Biosynthesis
Enzyme | Gene | Substrate | Product | Plant Model |
---|---|---|---|---|
Glycosyltransferase | UGT74D1 | oxIAA | oxIAA-glc | Arabidopsis thaliana |
Glycosyltransferase | UGT84B1 | IAA | IAA-glucose | Arabidopsis thaliana |
Dioxygenase | DAO1 | IAA | oxIAA | Arabidopsis thaliana |
GH3 acyl acid amido synthetases mediate the ATP-dependent conjugation of IAA to amino acids, forming inactive storage compounds like IAA-aspartate (IAA-Asp) and IAA-glutamate (IAA-Glu). These conjugates serve as precursors for oxidative catabolism [1] [2]. In Arabidopsis, GH3 enzymes (e.g., GH3.17) exhibit distinct substrate specificities, generating a spectrum of IAA-amino acid conjugates that influence auxin homeostasis [2]. Crucially, IAA-amino acid conjugates are not terminal products but substrates for dioxygenase for auxin oxidation 1 (DAO1), which oxidizes them to corresponding 2-oxindole derivatives (e.g., IAA-Asp → oxIAA-Asp) [1]. This positions GH3s upstream of oxIAA formation and, consequently, oxIAA-glc biosynthesis.
Species-dependent divergence exists: Pea (Pisum sativum) accumulates high levels of oxIAA-amino acid conjugates, while Arabidopsis favors oxIAA-glc, reflecting differential GH3 and DAO activities [2].
IAA inactivation begins with its irreversible oxidation to oxIAA, primarily catalyzed by DAO1 [1] [7]. This reaction is oxygen-dependent and yields oxIAA, which lacks auxin activity. DAO1 in Arabidopsis shows a strong preference for IAA-amino acid conjugates (e.g., IAA-Asp/IAA-Glu) over free IAA, linking conjugation and oxidation pathways [1] [3]. oxIAA is then glucosylated by UGT74D1 to oxIAA-glc, a stable terminal catabolite that accumulates in tissues [3].
oxIAA-glc constitutes up to 90% of IAA metabolites in Arabidopsis seedlings, underscoring its role as a major inactivation sink [3]. In maize, DAO-like activity generates oxIAA, though glucosylation pathways remain less characterized than in dicots [6] [8].
The metabolic fates of IAA-amino acid conjugates and oxIAA-glc are interconnected:
Table 2: Distribution of Major IAA Metabolites in Plant Species
Plant Species | Dominant IAA Metabolite | Tissue-Specific Localization |
---|---|---|
Arabidopsis thaliana | oxIAA-glc | Shoots, cotyledons |
Pea (Pisum sativum) | oxIAA-amino acids | Roots, shoots |
Maize (Zea mays) | IAA-glucose esters | Endosperm, seeds |
Wheat (Triticum aestivum) | oxIAA-glc | Roots, shoots |
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